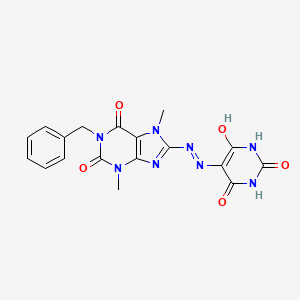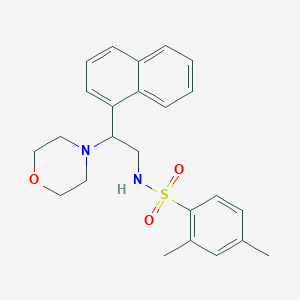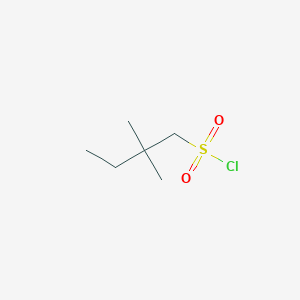![molecular formula C19H13ClF3NO3 B2538529 5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide CAS No. 620542-53-2](/img/structure/B2538529.png)
5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide is a furan derivative, which is a class of organic compounds characterized by a furan ring—a five-membered aromatic ring with four carbon atoms and one oxygen. The specific structure of this compound suggests potential biological and pharmacological activities, as indicated by the presence of the furan ring and the substitution pattern on the phenyl rings.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of 5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide, they do offer insight into the synthesis of related furan compounds. For instance, the synthesis of furan-3-carboxamides involves the aromatization of 4-trichloroacetyl-2,3-dihydrofuran to 3-trichloroacetyl furan, followed by nucleophilic displacement of the trichloromethyl group or the corresponding carboxylic acid chloride by nitrogen-containing compounds . This method could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of furan derivatives can be quite complex. The paper on the crystal structure of a related compound, 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, provides valuable information on the typical structural features of furan derivatives. It mentions that furan and benzene rings can be inclined to each other, and there can be significant differences in exocyclic bond angles at the furan C(2) and C(5) atoms, which may be due to possible hybridization effects . These structural details are important for understanding the molecular conformation and potential reactivity of 5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide.
Chemical Reactions Analysis
The chemical reactivity of furan derivatives is influenced by the aromatic furan ring and the substituents attached to it. The presence of electron-withdrawing groups, such as the trifluoromethyl group, can affect the electron density of the furan ring and thus its reactivity in chemical reactions. The papers do not provide specific reactions for the compound , but the general reactivity of furan compounds can include nucleophilic substitution, electrophilic aromatic substitution, and addition reactions, depending on the nature of the substituents and reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives are determined by their molecular structure. The presence of halogens and the trifluoromethyl group in the compound would likely influence its boiling point, melting point, solubility, and stability. The crystal structure analysis of a related furan compound indicates that such compounds can crystallize in specific space groups and have defined unit cell parameters, which could be relevant for the compound of interest as well . The antimicrobial activity study of furan-3-carboxamides suggests that these compounds can exhibit significant biological activity, which could also be true for 5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide .
Applications De Recherche Scientifique
Inhibition of Transcription Factors
One study focused on the structure-activity relationship studies of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, an inhibitor of transcription mediated by both NF-kappaB and AP-1 transcription factors. This research aimed to improve the compound's potential oral bioavailability, demonstrating that certain substitutions could enhance activity or bioavailability without substantial loss of activity, highlighting the significance of the carboxamide group at the 5-position for activity (Palanki et al., 2000).
Antiprotozoal Agents
Another study synthesized and evaluated dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. These compounds demonstrated strong DNA affinities and exhibited significant in vitro activity against T. b. rhodesiense and P. falciparum, with excellent in vivo activity in a trypanosomal mouse model for some compounds (Ismail et al., 2004).
Pharmacokinetics and Metabolism
Research on DB289 (pafuramidine maleate) and its conversion to the antiprotozoal/antifungal drug DB75 (furamidine dihydrochloride) provided insights into the pharmacokinetics and metabolism of this prodrug in rat and monkey. It showed how oral doses were well absorbed and effectively converted to DB75, although subject to first-pass metabolism and hepatic retention, which limited systemic bioavailability (Midgley et al., 2007).
Anticancer Agents and NF-κB Activity Inhibitors
A series of naphtho[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs were synthesized and evaluated for their potential as anticancer agents and inhibitors of NF-κB activity. Certain analogs exhibited potent cytotoxicity against various cancer cell lines and significant NF-κB inhibitory activity, indicating the importance of electron-withdrawing groups on the N-phenyl ring for enhanced activity (Choi et al., 2016).
Propriétés
IUPAC Name |
5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3NO3/c1-26-16-5-3-2-4-14(16)24-18(25)17-9-8-15(27-17)11-6-7-13(20)12(10-11)19(21,22)23/h2-10H,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHJCXSYPCDGIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

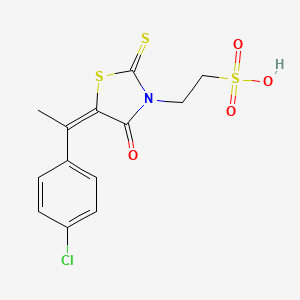
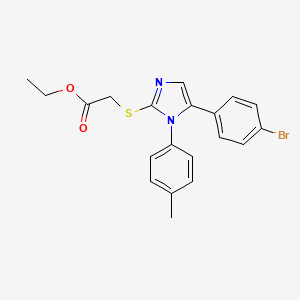
![[4-bromo-2-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2538451.png)
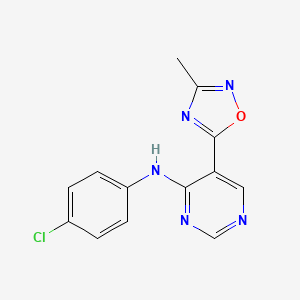
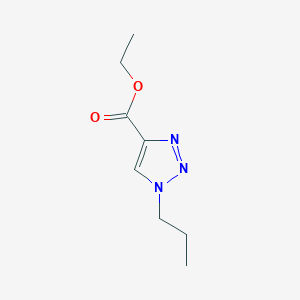
![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)propanamide](/img/structure/B2538455.png)


![2-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/no-structure.png)
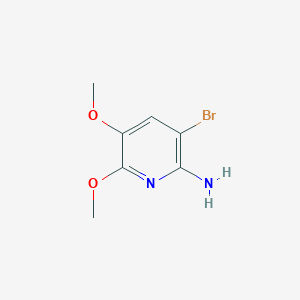
![5-Phenyl-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2538464.png)
